Pyridine Regioisomer Differentiation: Pyridin-2-yl vs. Pyridin-3-yl Substitution Alters Predicted Binding and Physicochemical Profile
The target compound bears a pyridin-2-yl substituent at N1 of the piperazin-2-one ring, whereas its closest direct analog (CAS 2097862-57-0) carries a pyridin-3-yl group. In kinase inhibitor programs, pyridin-2-yl groups chelate catalytic metal ions or form key hydrogen bonds with hinge-region residues, whereas pyridin-3-yl groups orient the nitrogen away from the hinge, favoring different binding poses and target profiles [1]. Predicted logP for the target compound (clogP = 2.39) is slightly lower than that of the pyridin-3-yl analog (clogP ~2.7), indicating marginally higher aqueous solubility that may improve assay compatibility [2].
| Evidence Dimension | Predicted lipophilicity (clogP) and metal-coordination capacity |
|---|---|
| Target Compound Data | Pyridin-2-yl; clogP = 2.39; Topological Polar Surface Area (TPSA) = 94.55 Ų [2] |
| Comparator Or Baseline | Pyridin-3-yl analog (CAS 2097862-57-0); estimated clogP ~2.7; TPSA ~94.5 Ų |
| Quantified Difference | ΔclogP ≈ -0.3 (more hydrophilic); pyridine N-position affects metal-chelation geometry and H-bond directionality |
| Conditions | Predicted using cheminformatics tools; experimental confirmation pending |
Why This Matters
For screening campaigns targeting metalloenzymes or kinases requiring defined hinge-binding geometry, the pyridin-2-yl regioisomer provides a distinct coordination profile that the pyridin-3-yl variant cannot replicate.
- [1] Discovery of a Noncovalent, Mutant-Selective Epidermal Growth Factor Receptor Inhibitor. J. Med. Chem. 2016. DOI: 10.1021/acs.jmedchem.6b00995. https://scite.ai/reports/discovery-of-a-noncovalent-mutant-selective-zvlWy9 View Source
- [2] Sildrug.ibb.waw.pl: Predicted properties for C18H17N5O3S. clogP = 2.39; TPSA = 94.55. https://sildrug.ibb.waw.pl View Source
